molecular formula C21H15BrClN3S B11186327 3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11186327
M. Wt: 456.8 g/mol
InChI Key: STFQGIZYHNDSFH-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with bromophenyl, chlorophenyl, and phenyl groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzylamine to form the corresponding thiourea derivative. Cyclization of this intermediate in the presence of a base such as sodium ethoxide leads to the formation of the triazole ring, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized triazole derivatives with various substituents.

Scientific Research Applications

3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromophenyl and chlorophenyl groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole
  • 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness

3-{[(4-bromophenyl)methyl]sulfanyl}-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C21H15BrClN3S

Molecular Weight

456.8 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H15BrClN3S/c22-16-12-10-15(11-13-16)14-27-21-25-24-20(18-8-4-5-9-19(18)23)26(21)17-6-2-1-3-7-17/h1-13H,14H2

InChI Key

STFQGIZYHNDSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

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